![molecular formula C7H12O2 B12572638 [(2S)-4-Methyl-3,6-dihydro-2H-pyran-2-yl]methanol CAS No. 289472-96-4](/img/structure/B12572638.png)
[(2S)-4-Methyl-3,6-dihydro-2H-pyran-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S)-4-Methyl-3,6-dihydro-2H-pyran-2-yl]methanol is an organic compound with a unique structure that includes a pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-4-Methyl-3,6-dihydro-2H-pyran-2-yl]methanol typically involves the use of specific reagents and conditions to ensure the correct stereochemistry. One common method involves the reduction of a precursor compound using a suitable reducing agent under controlled conditions. The reaction conditions, such as temperature and solvent, are carefully optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
[(2S)-4-Methyl-3,6-dihydro-2H-pyran-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: Further reduction can lead to the formation of different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields a ketone or aldehyde, while reduction can produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
[(2S)-4-Methyl-3,6-dihydro-2H-pyran-2-yl]methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s derivatives may have biological activity, making it useful in drug discovery and development.
Industry: Used in the production of fine chemicals and as a building block for various industrial processes.
Mecanismo De Acción
The mechanism of action of [(2S)-4-Methyl-3,6-dihydro-2H-pyran-2-yl]methanol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used.
Comparación Con Compuestos Similares
Similar Compounds
- [(2S,3S)-2-chloro-3-hydroxy ester compound]
- ®-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol
Uniqueness
[(2S)-4-Methyl-3,6-dihydro-2H-pyran-2-yl]methanol is unique due to its specific stereochemistry and the presence of the pyran ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
289472-96-4 |
|---|---|
Fórmula molecular |
C7H12O2 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
[(2S)-4-methyl-3,6-dihydro-2H-pyran-2-yl]methanol |
InChI |
InChI=1S/C7H12O2/c1-6-2-3-9-7(4-6)5-8/h2,7-8H,3-5H2,1H3/t7-/m0/s1 |
Clave InChI |
YULWSLAMZJCJNR-ZETCQYMHSA-N |
SMILES isomérico |
CC1=CCO[C@@H](C1)CO |
SMILES canónico |
CC1=CCOC(C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl[(8-oxabicyclo[3.2.1]oct-2-en-3-yl)oxy]silane](/img/structure/B12572556.png)
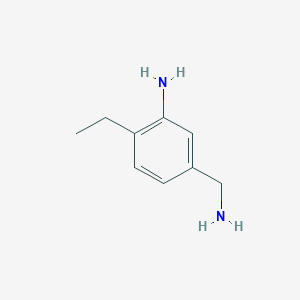
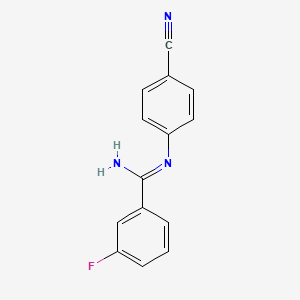
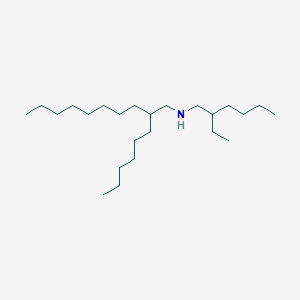
![Acetamide,N-(3-ethoxypropyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12572578.png)
![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,1,3-trimethyl-2h-benz[e]indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1,3-trimethyl-1h-benz[e]indolium chloride](/img/structure/B12572588.png)

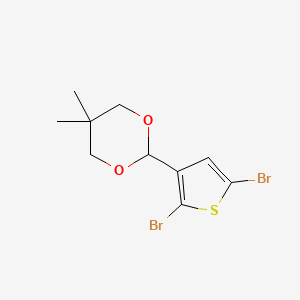
![Silane, [2-[(4-bromophenyl)thio]ethyl]trimethyl-](/img/structure/B12572600.png)
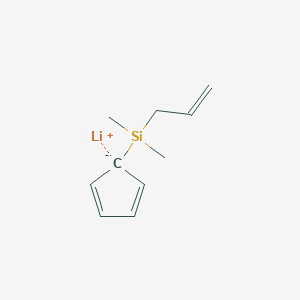
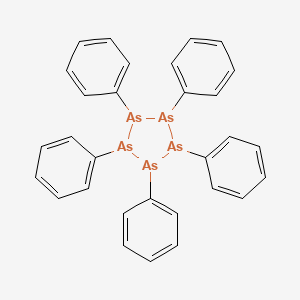
![2,6-Bis[6-(2-pyridylamino)-2-pyridylamino]pyridine](/img/structure/B12572622.png)
![4-oxa-7-thia-3,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2,5,9-tetraene](/img/structure/B12572627.png)
![2-(4-Methylphenyl)-1H-naphtho[2,3-D]imidazole](/img/structure/B12572644.png)
